

Technical Guide: Molecular Weight and Physical Properties of Boc-Protected Chiral Allylamines

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Compound of Interest

Compound Name: TERT-BUTYL (S)-BUT-3-EN-2-YLCARBAMATE
CAS No.: 115378-33-1
Cat. No.: B039968

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Executive Summary

Boc-protected chiral allylamines represent a high-value class of intermediates in the synthesis of peptidomimetics, alkaloids, and transition-state isosteres. Their structural duality—combining a robust tert-butoxycarbonyl (Boc) protecting group with a reactive, stereogenic allylic amine motif—makes them indispensable for "late-stage" diversification in drug discovery.

This guide provides a definitive technical analysis of their physicochemical profiles, molecular weight trends, and validated synthesis protocols. It is designed to serve as a reference for medicinal chemists requiring precise control over stereochemistry and solubility during lead optimization.

Part 1: Structural Fundamentals & Molecular Weight

General Structural Formula

The core scaffold consists of a chiral allylic amine nitrogen protected by a Boc group. The general formula is

, where

represents the variable side chain at the chiral center.

General Structure:

Molecular Weight Trends

The Boc group contributes a fixed mass of 100.12 Da (C

H

O

) to the amine. The molecular weight (MW) of any specific derivative can be calculated as:

Table 1: Molecular Weight & Physical State of Representative Analogs

Compound Name	R-Group	Formula	MW (g/mol)	Physical State (Typical)
-Boc-allylamine	H	C H NO	157.21	Low-melting solid (36-38°C) or Oil
-Boc-1-methylallylamine	Methyl	C H NO	171.24	Colorless Oil
-Boc-1-phenylallylamine	Phenyl	C H NO	233.31	White Solid / Viscous Oil
-Boc-1-benzylallylamine	Benzyl	C H NO	247.33	White Crystalline Solid



Expert Insight: As the lipophilicity of the R-group increases (e.g., Methyl

Phenyl), the compound transitions from a volatile oil to a stable crystalline solid. This phase transition is critical for purification; phenyl-substituted analogs are often purified via recrystallization, whereas alkyl analogs require vacuum distillation or flash chromatography.

Part 2: Physical Properties Profile

Solubility & Lipophilicity

The Boc group significantly enhances lipophilicity, rendering these compounds soluble in a wide range of organic solvents while ensuring water insolubility—a key feature for extractive workups.

- High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Tetrahydrofuran (THF).
- Moderate Solubility: Diethyl ether, Toluene.
- Insoluble: Water, acidic aqueous solutions (unless deprotected).

Stability Profile

The utility of the Boc group lies in its orthogonal stability. It withstands conditions that cleave other protecting groups (like Fmoc or Cbz), but is selectively labile to strong acids.

- Base Stability: Stable to NaOH, KOH, and weak organic bases (EtN, DIPEA).
- Nucleophilic Stability: Resistant to catalytic hydrogenation (unlike Cbz) and mild reducing agents.

- Acid Sensitivity: Rapidly cleaves in Trifluoroacetic acid (TFA) or HCl/Dioxane.
 - Mechanism: Protonation of the carbonyl oxygen
formation of tert-butyl cation
fragmentation to isobutene and CO

Optical Rotation & Chirality

Optical rotation (

) is the primary metric for assessing enantiomeric purity in the absence of chiral HPLC.

- Solvent Dependence: Rotations are highly sensitive to solvent choice (e.g., CHCl₃ vs. MeOH) and concentration.
- Standard Reference: For tert-butyl ()-(1-phenylethyl)carbamate (a saturated analog), is typically negative in CHCl₃.
- Validation: Enantiomeric excess (ee) must be confirmed via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) using Hexane/IPA mixtures.

Part 3: Experimental Protocols (Synthesis)

Protocol A: Ellman's Sulfinamide Method (High Precision)

This is the "gold standard" for generating chiral amines with high enantiomeric excess (>98% ee).

Mechanism: Condensation of a ketone/aldehyde with chiral tert-butanesulfinamide followed by diastereoselective Grignard addition.

Step-by-Step Workflow:

- Imine Formation: Reflux aldehyde (1.0 equiv) with ()-tert-butanefluoramide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv) in THF.
- Nucleophilic Addition: Cool to -78°C. Add vinylmagnesium bromide (3.0 equiv). The chiral auxiliary directs the attack to a single face.
- Cleavage & Protection: Treat with HCl/MeOH to remove the sulfinyl group. Neutralize and immediately treat with Boc
O and Et
N to secure the amine.

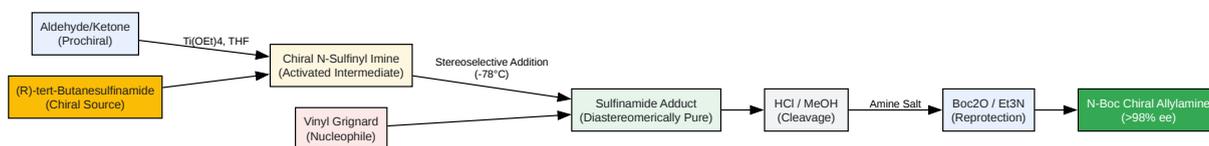
Protocol B: Palladium-Catalyzed Trost Allylic Amination

Best for catalytic asymmetric induction using achiral precursors.

Workflow:

- Substrate: Use a racemic allylic carbonate or acetate.
- Catalyst System: Pd
(dba)
(2 mol%) + Trost Ligand (DACH-Phenyl, 6 mol%).
- Nucleophile: Potassium phthalimide or Sodium azide (followed by reduction/Boc-protection).
- Reaction: Run in DCM at ambient temperature. The chiral ligand controls the stereochemistry of the new C-N bond.

Visualization: Ellman Synthesis Logic



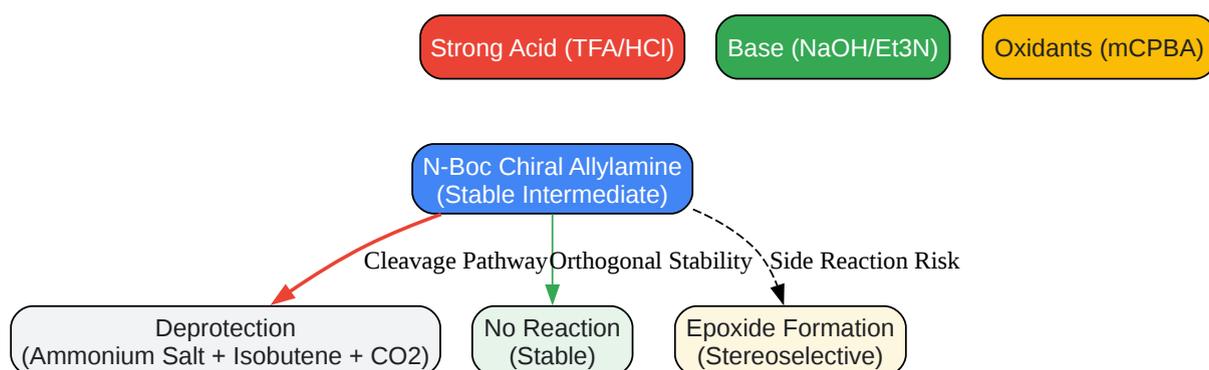
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Caption: Logical flow of the Ellman sulfinamide protocol for synthesizing high-purity chiral allylamines.

Part 4: Stability & Deprotection Logic

The handling of Boc-allylamines requires understanding their specific stability window. While the Boc group is robust, the allylic system introduces sensitivity to oxidation (e.g., epoxidation).

Visualization: Stability & Deprotection Cycle



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Caption: Stability profile of N-Boc allylamines showing acid lability vs. base stability.

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